molecular formula C18H16BrN5O3 B2668543 5-amino-1-(4-bromobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-30-7

5-amino-1-(4-bromobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2668543
CAS RN: 899981-30-7
M. Wt: 430.262
InChI Key: IXXDGYHKLSDLRL-UHFFFAOYSA-N
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Description

5-amino-1-(4-bromobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H16BrN5O3 and its molecular weight is 430.262. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antimicrobial Potential

Compounds related to 5-amino-1-(4-bromobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide demonstrate significant promise in scientific research, particularly in the development of potential anticancer and antimicrobial agents. This section explores the synthesis, evaluation, and applications of such compounds, highlighting their relevance and potential in medicinal chemistry.

  • Synthesis and Anticancer Evaluation : The synthesis of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and their evaluation against a panel of cancer cell lines underscore the anticancer potential of related compounds. These derivatives were tested against various cancer types, including non-small cell lung, colon, breast, and leukemia, demonstrating promising anticancer activity at a fixed dose of 10 μM (Bekircan et al., 2008).

  • Antimicrobial Activities : Research into 1,4-disubstituted 1,2,3-triazole derivatives as potential antimicrobial agents reveals the significance of the triazole core in combating microbial infections. These novel compounds exhibited moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, and fungal strains (Jadhav et al., 2017).

  • Chemical Transformations and Rearrangements : The Dimroth rearrangement involving 4-amino-3-benzyl-1,2,3-triazole and its derivatives illustrates the chemical versatility and reactivity of the triazole ring, providing insights into novel synthetic routes and transformations critical for the development of pharmacologically active compounds (Albert, 1970).

  • Ruthenium-Catalyzed Synthesis for Scaffold Development : The development of a ruthenium-catalyzed synthesis method for 5-amino-1,2,3-triazole-4-carboxylates presents a pathway to generating triazole-based scaffolds. This method facilitates the creation of peptidomimetics or biologically active compounds, overcoming challenges associated with the Dimroth rearrangement and enhancing the scope for medicinal chemistry applications (Ferrini et al., 2015).

  • Synthesis of Benzylated Triazoles for Anticoccidiostats : The preparation of substituted 5-amino-4-carbamoyl-1,2,3-triazoles and their evaluation as anticoccidiostats against Eimeria in chickens highlight the potential of triazole derivatives in veterinary medicine. These compounds demonstrate activity against coccidiosis, a significant concern in poultry farming, indicating their utility beyond human health (Bochis et al., 1991).

properties

IUPAC Name

5-amino-1-[(4-bromophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN5O3/c19-12-3-1-11(2-4-12)10-24-17(20)16(22-23-24)18(25)21-13-5-6-14-15(9-13)27-8-7-26-14/h1-6,9H,7-8,10,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXDGYHKLSDLRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(N(N=N3)CC4=CC=C(C=C4)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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